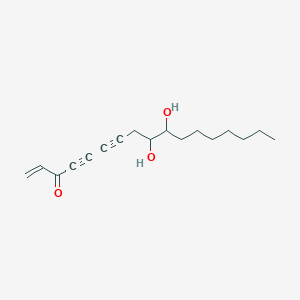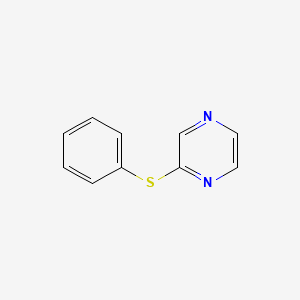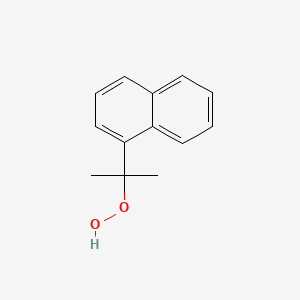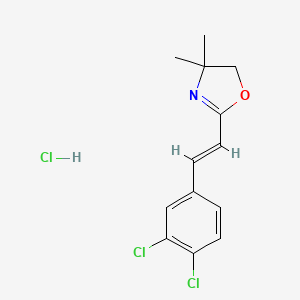
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one is a unique organic compound characterized by its distinct structure, which includes a heptadecene backbone with two hydroxyl groups at positions 9 and 10, and a diynone moiety at positions 4 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Heptadecene Backbone: This can be achieved through a series of coupling reactions, such as the Wittig reaction, to form the heptadecene chain.
Introduction of the Diynone Moiety: The diynone structure can be introduced using alkyne coupling reactions, such as the Sonogashira coupling, which involves palladium-catalyzed cross-coupling of terminal alkynes.
Hydroxylation: The hydroxyl groups at positions 9 and 10 can be introduced through selective oxidation reactions, such as the Sharpless dihydroxylation, which uses osmium tetroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The diynone moiety can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halides, amines.
Aplicaciones Científicas De Investigación
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The diynone moiety can undergo redox reactions, generating reactive oxygen species that can induce cellular responses. These interactions can modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 10-Methoxy-1-heptadecene-4,6-diyne-3,9-diol
- 9-Heptadecene-4,6-diyn-8-ol
Uniqueness
9,10-Dihydroxyheptadec-1-ene-4,6-diyn-3-one is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl groups and a diynone moiety provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
106777-20-2 |
|---|---|
Fórmula molecular |
C17H24O3 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
9,10-dihydroxyheptadec-1-en-4,6-diyn-3-one |
InChI |
InChI=1S/C17H24O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,16-17,19-20H,2-3,5-7,10,13-14H2,1H3 |
Clave InChI |
RJPNGWMLQLHWQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(CC#CC#CC(=O)C=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)

![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/no-structure.png)




![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)


